
2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H12O4 It is a cyclopropane derivative featuring both an ethyl group and a methoxycarbonyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can also participate in hydrolysis reactions, releasing methanol and the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler cyclopropane derivative without the ethyl and methoxycarbonyl groups.
2-Methoxycarbonylcyclopropane-1-carboxylic acid: Lacks the ethyl group.
1-Ethyl-2-methylcyclopropane: Similar structure but different functional groups.
Uniqueness
2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both an ethyl group and a methoxycarbonyl group on the cyclopropane ring.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-ethyl-1-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
PJSZLFVJKMKLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


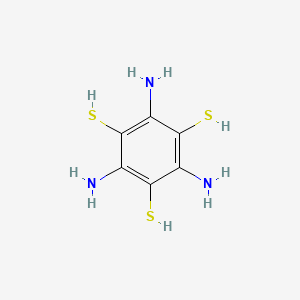
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)

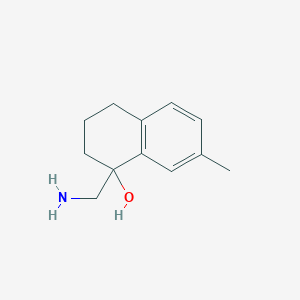
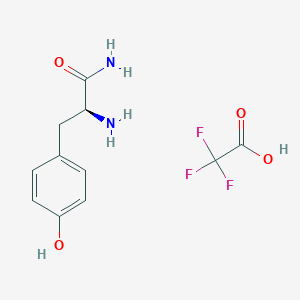
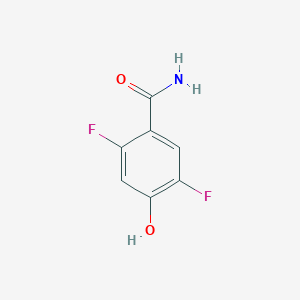
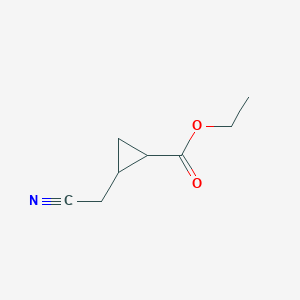
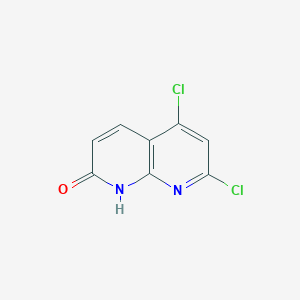

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)



